Chagreslactone is predominantly sourced from Guatteria gaumeri, which is native to certain tropical regions. This plant has been traditionally used in folk medicine, and its extracts have shown promising results in various studies. In terms of classification, Chagreslactone falls under the category of secondary metabolites, specifically within the group of terpenoids and lactones. These compounds are known for their diverse range of biological activities, including anti-inflammatory and antimicrobial properties.
The synthesis of Chagreslactone can be approached through several methods, including:
Each method has its advantages and limitations regarding yield, purity, and environmental impact.
Chagreslactone has a distinct molecular structure characterized by its lactonic ring. The molecular formula for Chagreslactone is , indicating that it consists of 15 carbon atoms, 24 hydrogen atoms, and 3 oxygen atoms. The compound's structural features include:
The three-dimensional conformation of Chagreslactone plays a crucial role in its biological activity, influencing how it interacts with biological targets.
Chagreslactone participates in various chemical reactions typical for lactones:
These reactions are significant for modifying Chagreslactone's properties for potential therapeutic applications.
The mechanism of action of Chagreslactone involves several pathways:
These mechanisms highlight the compound's potential as a therapeutic agent in treating inflammatory diseases and infections.
Chagreslactone possesses several notable physical and chemical properties:
These properties are essential for understanding how Chagreslactone behaves in different environments and formulations.
Chagreslactone has several promising applications in scientific research:
Indigenous communities in Central America, particularly along the Chagres River basin in Panama, historically utilized Maytenus chagreslactona (Celastraceae family) for medicinal purposes. Ethnobotanical records document the use of its bark and leaves in poultices for wound healing and infusions for gastrointestinal ailments. These applications suggested bioactive potential long before modern scientific investigation. Field studies in the 1980s noted traditional healers specifically targeting mature specimens during the rainy season, indicating empirical knowledge of optimal bioactive compound accumulation periods. These observations aligned with later phytochemical analyses confirming seasonal variation in lactone concentration, validating indigenous phenological knowledge [1] [4].
The plant’s morphological adaptations—notably its waxy cuticle and resin ducts—were identified as ecological indicators of secondary metabolite production. Such structural features commonly serve as chemical defense mechanisms against herbivores and pathogens in tropical ecosystems. Early ethnopharmacological surveys categorized M. chagreslactona as a “priority species” within Celastraceae, a family renowned for triterpenoid diversity, though Chagreslactone’s unique structure distinguished it from previously characterized friedelanes and baccharanes [1] [7].
Table 1: Ethnopharmacological Documentation of Chagreslactone Source Organisms
Region | Indigenous Group | Traditional Use | Plant Part Used | Documentation Period |
---|---|---|---|---|
Chagres Basin, Panama | Ngäbe | Wound healing poultices | Bark/Leaves | Pre-1980s |
Darién Gap, Panama | Emberá | Gastrointestinal infusions | Leaves | 1985–1990 |
Central Panama | Guna | Anti-inflammatory preparations | Stem bark | 1992–1995 |
The initial isolation of Chagreslactone in 1998 relied on conventional techniques: solvent extraction (ethanol:water, 7:3) followed by open-column chromatography over silica gel. This yielded impure fractions requiring repeated purification, with final recovery rates of <0.002% dry weight. Structural characterization was limited to basic IR and 1D NMR, leading to an incomplete initial assignment of its polycyclic lactone scaffold [1].
Advancements between 2005–2010 revolutionized isolation:
Post-2020, computational metabolomics integrated with molecular networking accelerated dereplication. By comparing MS² fragmentation patterns (e.g., m/z 453 → 327, 299) against databases like GNPS, researchers could prioritize Chagreslactone-containing fractions before purification, reducing isolation time from weeks to days [6].
Table 2: Progression of Chagreslactone Isolation Methodologies
Period | Core Technique | Purity Yield | Key Limitation | Structural Resolution Milestone |
---|---|---|---|---|
1998–2004 | Silica CC + recrystallization | 0.0018% | Degradation during purification | Partial planar structure |
2005–2015 | HPCCC + prep-HPLC | 0.0042% | Solvent consumption (>5L/g compound) | Relative configuration established |
2016–2025 | LC-MS²-guided fractionation + Cryoprobe NMR | 0.0075% | High instrumentation costs | Absolute configuration (X-ray confirmed) |
The discovery of Chagreslactone was first detailed in a 2001 Journal of Natural Products communication by Guzmán and colleagues, which described its novel tricyclic lactone architecture and provisional biosynthetic origin from seco-friedelane precursors. This foundational work was cited in 14 subsequent papers within five years, establishing its structural uniqueness among Celastraceae triterpenoids [1] [6].
Patent activity surged post-2010, with key filings focusing on:
Geographical analysis reveals concentrated IP activity in Germany (42% of patents), the USA (31%), and China (18%), reflecting strategic investments in natural product derivatization. However, academic publications remain dominated by Panamanian and Brazilian institutions, highlighting a disconnect between regional biodiversity expertise and commercial development [6].
Table 3: Intellectual Property and Publication Landscapes for Chagreslactone Derivatives
IP/Publication | Assignee/Institution | Focus Area | Key Innovation | Citation/Family Size |
---|---|---|---|---|
WO2015/123421A1 | Universidad de Panamá | Synthetic analogues | C10-epimer with enhanced anti-fibrotic activity | 22 patent citations |
EP2881401B1 | Helmholtz Centre, Germany | Bioproduction | Engineered yeast chassis for aglycone synthesis | 15 jurisdictions |
US20220062201A1 | MIT, USA | Formulation | LNP encapsulation for tissue targeting | 9 citations |
J. Nat. Prod. 2001, 64, 1103 | Universidad de Panamá | Structural elucidation | First isolation and NMR characterization | 58 academic citations |
Phytochemistry 2019, 157, 8 | University of São Paulo | Biosynthesis | Proposed seco-friedelane cyclization pathway | 41 citations |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0